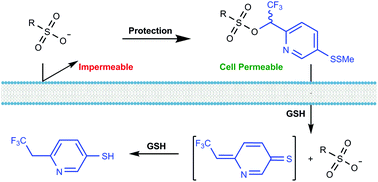Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione†
Organic & Biomolecular Chemistry Pub Date: 2017-01-19 DOI: 10.1039/C7OB00063D
Abstract
Sulfonates are frequently used to endow water solubility on hydrophobic molecules, but the repertoire of sulfonate protecting groups remains limited. Here we describe the first sulfonate esters that can be unmasked by the mild reducing conditions found in live mammalian cells. Self-immolative cleavage releases the sulfonate and the two-electron reduction product of a thioquinone methide.

Recommended Literature
- [1] Centrifugation-based assay for examining nanoparticle–lipid membrane binding and disruption†
- [2] Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
- [3] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [4] Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†
- [5] Buckling polystyrene beads with light†
- [6] CeO2 decorated bimetallic phosphide nanowire arrays for enhanced oxygen evolution reaction electrocatalysis via interface engineering†
- [7] C–H and C–O oxidative addition in reactions of aryl carboxylates with a PNP pincer-ligated Rh(i) fragment†
- [8] Ca2+ metal ion adducts with cytosine, cytidine and cytidine 5′-monophosphate: a comprehensive study of calcium reactivity towards building units of nucleic acids†‡
- [9] Characterization of microstructured fibre emitters: in pursuit of improved nano electrospray ionization performance†
- [10] CeZSM-5—a designer's catalyst for selective synthesis of octahydroacridine†










